2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(propan-2-yl)benzamide
Overview
Description
2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a sulfonyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-phenylglycine to form an intermediate, which is then reacted with isopropylamine and benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. This can lead to various biological effects, depending on the specific enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-Ethoxyphenyl)sulfonyl]-N-phenylglycyl-N 2-(4-fluorobenzyl)-N-isopropylalaninamide .
- **2-{[N-(4-Ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycyl]amino}-N-(3-pyridinylmethyl)benzamide .
Uniqueness
2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and sulfonyl groups contribute to its reactivity and potential as an enzyme inhibitor, while the benzamide moiety enhances its stability and solubility.
Properties
IUPAC Name |
2-[[2-(N-(4-ethoxyphenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-4-34-21-14-16-22(17-15-21)35(32,33)29(20-10-6-5-7-11-20)18-25(30)28-24-13-9-8-12-23(24)26(31)27-19(2)3/h5-17,19H,4,18H2,1-3H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZZYPRPABIREG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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